1-Pent-4-ynylimidazole

説明

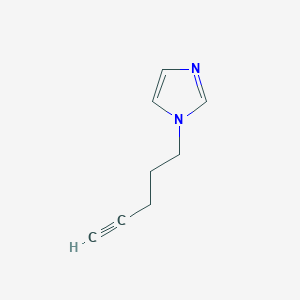

1-Pent-4-ynylimidazole is an imidazole derivative characterized by a pentynyl substituent at the N1 position of the heterocyclic ring. The pentynyl group consists of a five-carbon chain terminating in an alkyne functionality, which confers unique reactivity, particularly in click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition). Imidazole derivatives are widely studied for their roles in medicinal chemistry, catalysis, and materials science due to their aromatic stability, hydrogen-bonding capacity, and tunable electronic properties.

特性

CAS番号 |

110528-65-9 |

|---|---|

分子式 |

C8H10N2 |

分子量 |

134.18 g/mol |

IUPAC名 |

1-pent-4-ynylimidazole |

InChI |

InChI=1S/C8H10N2/c1-2-3-4-6-10-7-5-9-8-10/h1,5,7-8H,3-4,6H2 |

InChIキー |

UVETWMSLYHVMAQ-UHFFFAOYSA-N |

SMILES |

C#CCCCN1C=CN=C1 |

正規SMILES |

C#CCCCN1C=CN=C1 |

同義語 |

1H-Imidazole,1-(4-pentynyl)-(9CI) |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one

- Structure : Features a ketone group at the pentenyl chain terminus and an iodine atom at the C5 position of the imidazole ring.

- Molecular Weight : ~292.09 g/mol (calculated).

- Reactivity : The iodine substituent enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the α,β-unsaturated ketone may undergo Michael additions or Diels-Alder cyclizations.

- Applications : Useful in synthesizing bioactive molecules or labeled compounds for imaging studies .

1-[1-(Phenylmethyl)pentyl]imidazole (CAS 61019-72-5)

- Structure : Contains a benzyl-substituted pentyl chain at N1, introducing significant steric bulk and aromaticity.

- Molecular Weight : 228.1628 g/mol (exact mass) .

- Polar Surface Area (PSA) : 17.82 Ų, indicating moderate polarity .

2-(4-Methyl-1H-imidazol-5-yl)ethanamine

- Structure : Ethylamine side chain at C5, with a methyl group at C4.

- Reactivity : The primary amine enables salt formation or conjugation with carboxylic acids, while the methyl group modulates steric effects.

- Applications : Structural motifs like this are common in histamine receptor ligands (e.g., Astemizole derivatives) .

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Key Functional Groups | PSA (Ų) | Key Reactivity/Applications |

|---|---|---|---|---|

| 1-Pent-4-ynylimidazole | ~134.09 | Terminal alkyne | ~30.7* | Click chemistry, polymer precursors |

| 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one | ~292.09 | Iodo, α,β-unsaturated ketone | N/A | Cross-coupling, bioactive synthesis |

| 1-[1-(Phenylmethyl)pentyl]imidazole | 228.16 | Benzyl, pentyl chain | 17.82 | Lipophilic drug candidates |

| 2-(4-Methyl-1H-imidazol-5-yl)ethanamine | ~139.18 | Ethylamine, methyl | ~46.2* | Pharmacological ligands |

Key Findings and Implications

Reactivity Differences :

- The alkyne in this compound offers orthogonal reactivity compared to the iodinated or benzyl-substituted analogs, favoring modular synthesis approaches.

- Ethylamine-containing derivatives (e.g., 2-(4-methyl-1H-imidazol-5-yl)ethanamine) prioritize biological interactions over synthetic versatility .

Physicochemical Trade-offs :

- Benzyl substitution increases molecular weight and lipophilicity, which may enhance pharmacokinetic properties but reduce aqueous solubility .

- Terminal alkynes and amines introduce higher polarity, impacting solubility and solid-state stability.

Synthesis Challenges :

- Hazard management (e.g., handling iodinated intermediates or alkynes) requires rigorous risk assessments, as emphasized in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。